molecular formula C9H8BNO3 B6269167 (2-hydroxyquinolin-4-yl)boronic acid CAS No. 2245349-21-5

(2-hydroxyquinolin-4-yl)boronic acid

Cat. No. B6269167
CAS RN: 2245349-21-5
M. Wt: 189
InChI Key:
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Description

(2-hydroxyquinolin-4-yl)boronic acid, also known as 2-HOQ-4-BA, is a boronic acid derivative of 2-hydroxyquinoline. It is a versatile molecule with numerous applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

(2-hydroxyquinolin-4-yl)boronic acid has numerous applications in scientific research. It is used in organic synthesis as a building block for the synthesis of complex molecules. It is also used as a catalyst for a variety of reactions, such as the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. In medicinal chemistry, it is used as a starting material for the synthesis of various drugs and pharmaceuticals. In materials science, it is used to prepare functionalized materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2-hydroxyquinolin-4-yl)boronic acid is not yet fully understood. However, it is believed to act as a Lewis acid, which means it can accept electrons from other molecules. This property allows it to act as a catalyst in a variety of reactions. Additionally, it is believed to form complexes with metal ions, which can also facilitate a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-hydroxyquinolin-4-yl)boronic acid have not been extensively studied. However, it is believed to have some anti-inflammatory and anti-oxidant properties, as well as some potential anti-cancer effects. It has also been shown to have some potential cytotoxic effects.

Advantages and Limitations for Lab Experiments

(2-hydroxyquinolin-4-yl)boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it also has some limitations. For example, it is not very soluble in water, which can limit its use in aqueous reactions. Additionally, it is highly sensitive to oxidation, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for the use of (2-hydroxyquinolin-4-yl)boronic acid. It could be used as a starting material for the synthesis of more complex molecules, such as pharmaceuticals and materials. It could also be used as a catalyst for a variety of reactions, such as the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. Additionally, it could be used to study its biochemical and physiological effects, as well as its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, it could be used to develop new methods of synthesis and new materials for use in a variety of applications.

Synthesis Methods

(2-hydroxyquinolin-4-yl)boronic acid can be synthesized through a variety of methods. One common method involves the reaction of 2-hydroxyquinoline with boronic acid in the presence of a catalyst, such as palladium or copper, at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product. Other methods of synthesis include the reaction of 2-hydroxyquinoline with boronic esters, or the reaction of 2-hydroxyquinoline with boron tribromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2-hydroxyquinolin-4-yl)boronic acid can be achieved through a two-step process involving the synthesis of 2-hydroxyquinoline followed by the introduction of boronic acid functionality.", "Starting Materials": [ "2-nitrophenol", "acetic anhydride", "sodium acetate", "iron powder", "hydrochloric acid", "sodium borohydride", "boric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 2-hydroxyquinoline", "a. Dissolve 2-nitrophenol in acetic anhydride and add sodium acetate.", "b. Heat the mixture to 180°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Filter and wash the product with water and dry.", "Step 2: Introduction of boronic acid functionality", "a. Dissolve 2-hydroxyquinoline in hydrochloric acid and add iron powder.", "b. Heat the mixture to reflux for 2 hours.", "c. Cool the mixture and add sodium borohydride.", "d. Add boric acid and sodium hydroxide to the mixture and heat to reflux for 4 hours.", "e. Cool the mixture and filter the product.", "f. Wash the product with water and dry to obtain (2-hydroxyquinolin-4-yl)boronic acid." ] }

CAS RN

2245349-21-5

Molecular Formula

C9H8BNO3

Molecular Weight

189

Purity

95

Origin of Product

United States

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